molecular formula C16H24ClN3O2S B2777410 1-((4-(2-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane CAS No. 825608-06-8

1-((4-(2-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane

Cat. No.: B2777410
CAS No.: 825608-06-8
M. Wt: 357.9
InChI Key: MFBNVQXDMKRFNR-UHFFFAOYSA-N
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Description

The compound “1-((4-(2-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane” is a complex organic molecule that contains a piperazine ring and an azepane ring. The piperazine ring is substituted with a 2-chlorophenyl group and a sulfonyl group linked to an azepane ring .

Scientific Research Applications

Synthesis of N-Heterocycles

Research has highlighted a concise synthesis approach for creating stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines, including compounds structurally similar to "1-((4-(2-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane". This synthesis demonstrates high levels of regio- and diastereoselectivity, with reactions performed under ambient conditions, highlighting its utility in generating diverse N-heterocyclic structures efficiently (Matlock et al., 2015).

Development of Ionic Liquids

Azepane has been utilized to synthesize a new family of room temperature ionic liquids. These ionic liquids, derived from azepane and similar structures, show promise in mitigating disposal issues associated with byproducts from the polyamide industry and exhibit excellent properties as electrolytes, indicating potential applications in energy storage and conversion (Belhocine et al., 2011).

Biological Activity and Anticancer Research

Compounds structurally related to "this compound" have been synthesized and evaluated for their biological activities, including antimicrobial, antifungal, anthelmintic, and anticancer properties. This research signifies the potential of such compounds in therapeutic applications and drug development (Saingar et al., 2011).

Synthesis of Chiral Piperazines

Studies have shown efficient synthetic routes to orthogonally protected, enantiomerically pure 2-substituted piperazines, which can be applied in the synthesis of compounds like "this compound". This method allows for the creation of chiral piperazines and diazepanes, which are valuable in medicinal chemistry and drug design (Chamakuri et al., 2020).

Adenosine Receptor Antagonism

Research into 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has led to the development of adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity. This work suggests the potential of "this compound" and related structures in the development of new pharmacological agents targeting adenosine receptors (Borrmann et al., 2009).

Properties

IUPAC Name

1-[4-(2-chlorophenyl)piperazin-1-yl]sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2S/c17-15-7-3-4-8-16(15)18-11-13-20(14-12-18)23(21,22)19-9-5-1-2-6-10-19/h3-4,7-8H,1-2,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBNVQXDMKRFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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